6-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid
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Overview
Description
6-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This specific compound is characterized by a methyl group at the 6th position and a carboxylic acid group at the 3rd position of the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Additionally, the compound can be synthesized through the oxidation of furan-2-carboxylic acid using potassium permanganate .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale cyclization reactions using transition-metal catalysis. The use of microwave-assisted synthesis (MWI) has also been explored for the efficient production of these compounds .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) or alkyl halides in the presence of a Lewis acid catalyst.
Major Products Formed:
- Oxidation products: Ketones or aldehydes.
- Reduction products: Alcohols.
- Substitution products: Halogenated or alkylated benzofuran derivatives .
Scientific Research Applications
6-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including anti-tumor, antibacterial, and anti-viral properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The benzofuran ring structure allows it to interact with various biological macromolecules, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
- 2-Methyl-2,3-dihydrobenzofuran
- 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
- Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone
Uniqueness: 6-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6th position and the carboxylic acid group at the 3rd position enhances its reactivity and potential as a lead compound in drug discovery .
Properties
Molecular Formula |
C10H10O3 |
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Molecular Weight |
178.18 g/mol |
IUPAC Name |
6-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C10H10O3/c1-6-2-3-7-8(10(11)12)5-13-9(7)4-6/h2-4,8H,5H2,1H3,(H,11,12) |
InChI Key |
VYVSKSDZGPZFNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CO2)C(=O)O |
Origin of Product |
United States |
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